molecular formula C16H16BrNO2 B15152677 4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol

4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol

Cat. No.: B15152677
M. Wt: 334.21 g/mol
InChI Key: ONAVHMLUYSFFAE-UHFFFAOYSA-N
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Description

2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL is a Schiff base compound derived from the condensation of 5-bromosalicylaldehyde and 4-propylphenol. Schiff bases are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL typically involves the condensation reaction between 5-bromosalicylaldehyde and 4-propylphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE: Similar structure but different functional groups, leading to varied biological activities.

    4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENESULFONAMIDE: Contains additional pharmacophore sites, enhancing its antimicrobial properties.

Uniqueness

2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit antimicrobial properties makes it a valuable compound in various research fields.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-4-propylphenol

InChI

InChI=1S/C16H16BrNO2/c1-2-3-11-4-6-16(20)14(8-11)18-10-12-9-13(17)5-7-15(12)19/h4-10,19-20H,2-3H2,1H3

InChI Key

ONAVHMLUYSFFAE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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